1,1,6,6-Tetraphenylhexa-1,5-diene
Overview
Description
1,1,6,6-Tetraphenylhexa-1,5-diene is an organic compound with the molecular formula C30H26. It is characterized by its unique structure, which includes two phenyl groups attached to each of the terminal carbon atoms of a hexa-1,5-diene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,6,6-Tetraphenylhexa-1,5-diene can be synthesized through several methods. One common approach involves the reaction of 1,1,6,6-tetraphenylhexane-1,5-diol with a dehydrating agent to form the diene. The reaction typically requires an acidic catalyst and elevated temperatures to facilitate the elimination of water .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,1,6,6-Tetraphenylhexa-1,5-diene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA, KMnO4, and other peroxides.
Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,1,6,6-Tetraphenylhexa-1,5-diene has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 1,1,6,6-tetraphenylhexa-1,5-diene exerts its effects depends on the specific reaction or application. In chemical reactions, the compound’s reactivity is influenced by the electron-rich diene system and the steric effects of the phenyl groups. These factors determine the compound’s behavior in various reactions, including its ability to undergo electrophilic and nucleophilic attacks .
Comparison with Similar Compounds
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: Similar in structure but contains a diyne system instead of a diene.
1,1,6,6-Tetraphenylhexane-1,5-diol: Precursor to the diene, containing hydroxyl groups instead of double bonds.
Uniqueness: 1,1,6,6-Tetraphenylhexa-1,5-diene is unique due to its specific diene structure, which imparts distinct reactivity and properties compared to its analogs. The presence of phenyl groups enhances its stability and provides opportunities for further functionalization .
Properties
IUPAC Name |
1,6,6-triphenylhexa-1,5-dienylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-24H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRQQHSMMIOMGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289625 | |
Record name | 1,1,6,6-tetraphenylhexa-1,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70671-93-1 | |
Record name | NSC62428 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,6,6-tetraphenylhexa-1,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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